Mass spectrometry fragmentation pattern of 2-(4-Nitrophenoxy)aniline
Mass spectrometry fragmentation pattern of 2-(4-Nitrophenoxy)aniline
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(4-Nitrophenoxy)aniline
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of 2-(4-Nitrophenoxy)aniline, a molecule incorporating a diphenyl ether linkage, a nitroaromatic system, and a primary aniline moiety. Understanding the gas-phase ion chemistry of this compound is critical for its unambiguous identification and structural elucidation in complex matrices relevant to pharmaceutical research, materials science, and environmental analysis. This document delineates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind the formation of diagnostic product ions, including cleavages of the ether bond and transformations involving the nitro and amino functional groups. Detailed experimental protocols for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, supported by visual diagrams of the fragmentation cascades and analytical workflows.
Introduction
The Analyte: 2-(4-Nitrophenoxy)aniline
2-(4-Nitrophenoxy)aniline is an aromatic compound featuring a diphenyl ether core, substituted with an amino group at the ortho-position of one phenyl ring and a nitro group at the para-position of the other.
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Molecular Formula: C₁₂H₁₀N₂O₃
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Monoisotopic Mass: 230.0691 g/mol [1]
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Structure:
The molecule's structural complexity, arising from the interplay of its three key chemical features—the ether linkage, the electron-withdrawing nitro group, and the electron-donating amino group—gives rise to a rich and informative fragmentation pattern in mass spectrometry.
Significance in Analytical Science
Diphenyl ether derivatives are foundational structures in herbicides, flame retardants, and pharmaceutical agents.[2][3] Similarly, nitroaromatic compounds are a cornerstone of explosives and many therapeutic drugs, with their biological activity often linked to the bioreduction of the nitro group.[4] The aniline substructure is also a ubiquitous building block in medicinal chemistry. Consequently, the ability to accurately identify and characterize molecules like 2-(4-Nitrophenoxy)aniline is paramount for drug metabolism studies, impurity profiling, and environmental monitoring.
Foundational Principles of Mass Spectrometric Fragmentation
The fragmentation of a molecule in a mass spectrometer is dependent on the ionization method employed.
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Electron Ionization (EI): This hard ionization technique uses a high-energy electron beam (typically 70 eV) to eject an electron from the analyte, creating an odd-electron molecular ion (M⁺•). This high internal energy leads to extensive and reproducible fragmentation, providing a detailed structural "fingerprint".
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Electrospray Ionization (ESI): This soft ionization technique generates even-electron ions, typically protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), with minimal initial fragmentation.[5] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID) with an inert gas.[5][6]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the high internal energy of the molecular ion (M⁺• at m/z 230) drives fragmentation through several competing pathways. Aromatic systems are known to produce stable molecular ions, which are expected to be prominent in the spectrum.
Key Fragmentation Channels
The fragmentation is dictated by the relative stabilities of the potential product ions and neutral losses, primarily involving the nitro group and the ether linkage.
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Pathway A: Nitro Group Fragmentation: The fragmentation of aromatic nitro compounds is well-characterized and typically involves the loss of NO₂, NO, and O.[7]
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Loss of •NO₂: A common cleavage resulting in the formation of an even-electron ion at m/z 184 . This is often a significant peak in the spectra of nitroaromatics.
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Loss of •NO: Subsequent to rearrangement, the molecular ion can lose a nitric oxide radical, yielding a fragment at m/z 200 .
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Loss of O: A rearrangement can also facilitate the loss of a neutral oxygen atom, producing a nitroso-analogue radical cation at m/z 214 .
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-
Pathway B: Ether Bond Cleavage: The C-O ether bonds are susceptible to cleavage.
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Cleavage α to the Nitrophenyl Ring: This can lead to the formation of a 4-nitrophenoxy cation at m/z 139 or a 2-aminophenyl radical.
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Cleavage α to the Aminophenyl Ring: This can generate a 2-aminophenoxy radical or a cation at m/z 109 . More likely is the formation of a stable nitrophenyl cation at m/z 123 .
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-
Pathway C: Rearrangement and Secondary Fragmentation: Diphenyl ethers are known to undergo rearrangements, sometimes leading to the loss of CO.[8] Following initial losses, further fragmentation of the aniline ring can occur, such as the characteristic loss of HCN (27 Da).[9]
Summary of Predicted EI Fragment Ions
| m/z (Mass-to-Charge) | Proposed Ion Structure / Formation | Mechanism / Notes |
| 230 | [C₁₂H₁₀N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 214 | [C₁₂H₁₀N₂O₂]⁺• | [M - O]⁺• |
| 200 | [C₁₂H₁₀N₂O₂]⁺• | [M - NO]⁺• |
| 184 | [C₁₂H₁₀NO]⁺ | [M - NO₂]⁺ |
| 139 | [C₆H₄NO₂]⁺ | 4-Nitrophenoxy cation |
| 123 | [C₆H₅NO₂]⁺• | Nitrophenyl radical cation |
| 109 | [C₆H₆NO]⁺ | 2-Aminophenoxy cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualization of the EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for 2-(4-Nitrophenoxy)aniline.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI analysis allows for the study of either the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, providing complementary structural information.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, protonation is expected to occur at the most basic site, the amino group, forming the precursor ion at m/z 231 . The fragmentation of this even-electron ion via CID is driven by the loss of stable neutral molecules.
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Primary Fragmentation:
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Loss of HNO₂: A characteristic loss for protonated nitroaromatic compounds, resulting in a product ion at m/z 184 ([M+H - HNO₂]⁺). This is often the most significant fragmentation pathway.
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Loss of H₂O: While less common, intramolecular cyclization involving the ortho-amino group could potentially lead to the loss of water, forming an ion at m/z 213 .
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Ether Bond Cleavage: Cleavage of the C-O bond can result in the formation of a protonated aminophenol fragment at m/z 110 or a nitrophenol cation.
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-
Rearrangement Reactions: Protonated diphenyl ethers are known to undergo rearrangement to form bicyclic structures, which can then eliminate CO.[2][3] This could lead to a fragment ion at m/z 203 ([M+H - CO]⁺), although this is typically preceded by another neutral loss.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, deprotonation occurs at the amino group, yielding the precursor ion at m/z 229 . The fragmentation of these anions often involves the nitro group.
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Key Fragmentations:
Summary of Predicted ESI-MS/MS Fragment Ions
| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Mechanism / Notes |
| Positive | 231 | 184 | HNO₂ (47 Da) | Dominant pathway; loss of nitrous acid. |
| 213 | H₂O (18 Da) | Possible ortho-effect driven cyclization. | ||
| 110 | C₆H₄NO₂ (138 Da) | Ether cleavage, formation of protonated 2-aminophenol. | ||
| Negative | 229 | 199 | •NO (30 Da) | Formation of a distonic radical anion.[10] |
| 183 | •NO₂ (46 Da) | Loss of nitro radical.[10] |
Visualization of the ESI ([M+H]⁺) Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Nitrophenoxy)aniline.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols are recommended.
Sample Preparation
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Stock Solution: Accurately weigh 1-2 mg of 2-(4-Nitrophenoxy)aniline standard.
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Dissolution: Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
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Working Solution: Perform serial dilutions from the stock solution to prepare working solutions in the range of 1-10 µg/mL using the mobile phase as the diluent for LC-MS or a volatile solvent like dichloromethane for GC-MS.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is designed for a standard capillary GC-quadrupole MS system.
-
GC System: Agilent GC-MSD or equivalent.
-
Injector:
-
Mode: Splitless.
-
Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
Column:
-
Type: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 min.
-
-
Mass Spectrometer (EI Mode):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This protocol is suitable for a QTOF or triple quadrupole mass spectrometer.
-
LC System: Waters ACQUITY UPLC, Agilent 1290, or equivalent.
-
Column:
-
Type: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).
-
B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
-
-
Gradient:
-
0-1 min: 10% B.
-
1-8 min: Ramp to 95% B.
-
8-9 min: Hold at 95% B.
-
9-10 min: Return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer (ESI-MS/MS Mode):
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV (+), -3.0 kV (-).
-
Source Temperature: 120°C.
-
Desolvation Gas: Nitrogen, flow rate dependent on instrument.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.[11]
-
Acquisition: Full scan MS to identify the precursor ion, followed by targeted MS/MS experiments on m/z 231 (positive) and m/z 229 (negative).
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General Analytical Workflow
Caption: General experimental workflow for MS analysis of 2-(4-Nitrophenoxy)aniline.
Conclusion
The mass spectrometric fragmentation of 2-(4-Nitrophenoxy)aniline is predictable and highly informative, governed by the distinct chemical properties of its functional groups. Under Electron Ionization, the molecule produces a rich spectrum characterized by losses from the nitro group (•NO₂, •NO) and cleavage of the ether bond. Under Electrospray Ionization, tandem MS/MS of the protonated molecule is dominated by the neutral loss of nitrous acid (HNO₂), providing a highly specific diagnostic transition (m/z 231 → 184). The protocols and fragmentation pathways detailed in this guide serve as a robust framework for researchers, scientists, and drug development professionals to confidently identify and structurally characterize this compound and its analogues in various analytical applications.
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